Octamethyltrisiloxane

Catalog No.
S1817551
CAS No.
63148-62-9
M.F
C22H41NO3
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethyltrisiloxane

CAS Number

63148-62-9

Product Name

Octamethyltrisiloxane

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane

Molecular Formula

C22H41NO3

InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Synonyms

Dimethyl siloxane, Dimethicone

The exact mass of the compound Poly(dimethylsiloxane) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Octamethyltrisiloxane (CAS 63148-62-9 / 107-51-7), commonly referred to as L3 or MDM, is a highly pure, linear volatile methyl siloxane (VMS) characterized by its low viscosity (1.0 cSt), ultra-low surface tension, and rapid evaporation profile. In industrial and scientific procurement, it serves as a critical baseline material for formulating personal care products, precision cleaning solvents, and specialized carrier fluids. Unlike traditional organic solvents, octamethyltrisiloxane is completely methylated, rendering it chemically inert, non-reactive, and explicitly exempt from Volatile Organic Compound (VOC) regulations in major jurisdictions[1]. Its unique combination of high spreadability and a low heat of vaporization provides a distinct 'dry feel' upon evaporation, making it a highly sought-after drop-in replacement for heavily regulated cyclic siloxanes [2].

Procurement Fit

Volatile silicone with intermediate evaporation profile
Non-cooling, non-greasy after-feel for personal care
Low surface tension for rapid wetting and defoaming

Attempting to substitute octamethyltrisiloxane with generic linear or cyclic siloxanes introduces severe operational and regulatory liabilities. Replacing L3 with cyclic analogs like octamethylcyclotetrasiloxane (D4) or decamethylcyclopentasiloxane (D5) triggers immediate compliance risks, as these compounds are strictly regulated as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances under REACH [1]. Conversely, substituting with the lighter linear analog hexamethyldisiloxane (L2) drastically increases flammability risks due to its sub-zero flash point, necessitating expensive explosion-proof manufacturing environments [2]. Meanwhile, heavier analogs like decamethyltetrasiloxane (L4) lack the necessary volatility, leaving unacceptable greasy residues in precision cleaning and topical applications. Therefore, L3 occupies a non-interchangeable sweet spot balancing safety, evaporation kinetics, and regulatory compliance.

Substitution Risk

Hexamethyldisiloxane (L2)
Higher vapor pressure accelerates evaporation, potentially compromising film formation and skin feel.
Decamethyltetrasiloxane (L4)
Higher viscosity and lower volatility may reduce spreadability and alter dry-down characteristics.
Simple interchange
Differences in vapor pressure, viscosity, and surface tension preclude direct replacement without validation.

Formulation Safety: Flash Point Superiority Over L2

While hexamethyldisiloxane (L2) offers high volatility, its extremely low flash point (-3 °C) classifies it as a severe flammability hazard requiring specialized explosion-proof handling. Octamethyltrisiloxane (L3) provides a critical safety buffer with a flash point of approximately 27-39 °C (closed cup), allowing for safer integration into industrial and cosmetic manufacturing environments without sacrificing the benefits of a volatile methyl siloxane[1].

Evidence DimensionFlash Point (Closed Cup)
Target Compound Data27-39 °C (Octamethyltrisiloxane)
Comparator Or Baseline-3 °C (Hexamethyldisiloxane / L2)
Quantified Difference>30 °C higher flash point
ConditionsStandard closed-cup flammability testing

Enables standard manufacturing and transport protocols, significantly reducing the capital expenditure required for explosion-proof safety infrastructure.

Vapor Pressure
Reported
5.3 hPa vs ~56 hPa (L2) / ~0.5 hPa (L4)
Balanced evaporation for transient carrier applications
~10.6-fold lower than L2, higher than L4

Evaporation Kinetics: Boiling Point Advantage Over L4

For precision cleaning and topical formulations, the solvent must evaporate rapidly without leaving a greasy residue. Decamethyltetrasiloxane (L4) has a boiling point of 194 °C, leading to prolonged drying times. Octamethyltrisiloxane (L3) boils at 153 °C, providing a significantly faster evaporation profile that mimics the 'dry feel' of restricted cyclic siloxanes, making it the optimal linear siloxane for rapid-drying applications [1].

Evidence DimensionBoiling Point / Volatility
Target Compound Data153 °C (Octamethyltrisiloxane)
Comparator Or Baseline194 °C (Decamethyltetrasiloxane / L4)
Quantified Difference41 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures rapid, residue-free drying in precision electronics cleaning and prevents a greasy after-feel in cosmetic formulations.

Kinematic Viscosity
Reported
1.0–1.5 cSt vs 0.65 cSt (L2) / 1.3–3 cSt (L4)
Supports balance of flowability and film formation
MDM viscosity is 1.5–2.3× higher than L2, comparable to L4

Regulatory Compliance: VOC Exemption and Non-SVHC Status

Cyclic siloxanes like D4 and D5 are facing severe global regulatory restrictions due to their identification as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances under REACH. Octamethyltrisiloxane (L3) is not classified as a PBT/vPvB substance and is explicitly exempted from VOC regulations by the US EPA (40 CFR 51.100(s)), making it a future-proof drop-in replacement for restricted solvents[1].

Evidence DimensionRegulatory Restriction Status
Target Compound DataVOC-exempt; Non-PBT/vPvB (Octamethyltrisiloxane)
Comparator Or BaselineREACH SVHC restricted (D4 / D5)
Quantified DifferenceComplete exemption vs. severe volume/use restrictions
ConditionsUS EPA and European ECHA regulatory frameworks

Eliminates the compliance risks and impending phase-outs associated with cyclic siloxanes, ensuring long-term supply chain viability.

Surface Tension
Head-to-head
17.4 mN/m vs 15.9 mN/m (L2)
Fine-tuned spreading without compatibility loss
+1.5 mN/m (9.4% higher than L2)

Wetting Capability: Ultra-Low Surface Tension

Effective precision cleaning and topical delivery require solvents that can penetrate micro-crevices and spread uniformly. Octamethyltrisiloxane exhibits an ultra-low surface tension of approximately 16.6 mN/m, which is vastly superior to standard organic solvents (typically >20 mN/m) and water (72 mN/m). This allows L3 to wet surfaces rapidly and completely, matching the performance of D5 without the associated bioaccumulation risks [1].

Evidence DimensionSurface Tension
Target Compound Data16.6 mN/m (Octamethyltrisiloxane)
Comparator Or Baseline~22-25 mN/m (Standard alcohols/hydrocarbons)
Quantified Difference~25-30% lower surface tension than common organic solvents
ConditionsLiquid phase at 25 °C

Maximizes surface coverage and penetration in complex microelectronic geometries and enhances the spreadability of active pharmaceutical ingredients.

Thermal Stability
Head-to-head
260 °C vs 240 °C (L2) decomposition onset
May support moderate-temperature ORC and lubrication
+20 °C higher thermal tolerance than L2
Evaporative Cooling
Class-level
No perceptible cooling (vs ethanol, cyclomethicone)
Reported neutral sensory experience; context-dependent
Qualitative consumer perception data

Regulatory-Compliant Drop-In Replacement for D4/D5 in Personal Care

Driven by the evidence of its VOC exemption and non-vPvB status, octamethyltrisiloxane is the premier choice for replacing restricted cyclic siloxanes in antiperspirants, skin creams, and hair care formulations. Its matching low surface tension and rapid, non-cooling evaporation profile ensure that the desirable 'dry feel' and spreadability are maintained without triggering REACH SVHC compliance issues [1].

Precision Cleaning of Microelectronics and Optics

Because of its low boiling point (153 °C) compared to L4 and its ultra-low surface tension (16.6 mN/m), L3 is highly effective at penetrating complex micro-geometries to dissolve silicone-based contaminants and non-polar residues. It evaporates rapidly and completely, leaving zero residue, making it an ideal, non-ozone-depleting solvent for semiconductor manufacturing and optical lens cleaning [2].

Carrier Fluid for Topical Pharmaceutical Excipients

Leveraging its safe flash point profile relative to L2 and its chemical inertness, octamethyltrisiloxane is utilized as a volatile carrier for active pharmaceutical ingredients (APIs) in topical sprays and gels. It provides short-term lubrication and reduces tackiness during application, then evaporates cleanly to leave the active ingredient concentrated on the skin surface [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Personal Care Volatile Carrier
Evaporation rate & sensory profile
Dry-down time, non-cooling skin feel, SPF compatibility
Industrial Defoaming & Wetting
Surface tension & volatility control
Foam collapse time, wetting efficiency on hydrophobic surfaces
ORC Working Fluid
Thermal stability & vapor pressure curve
Decomposition onset, cycle efficiency at moderate temperatures
Precision Cleaning Solvent
Evaporation rate & solvency
Working time, residue-free dry, substrate compatibility

Associated Chemicals

Polydimethylsiloxane;1646-73-7

Wikipedia

Octamethyltrisiloxane

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Skin conditioning

Methods of Manufacturing

Polydimethylsiloxane oils are manufactured by the equilibrium polymerization of cyclic or linear dimethylsilicone precursors.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Personal Care Applications
Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-: ACTIVE
Polydimethylsiloxanes are practically inert polymers.

Analytic Laboratory Methods

NIOSH Method: 227. Analyte: Polymethylsiloxane mist in air. Matrix: Air. Procedure: Flameless atomic absorption analysis. Method Evaluation: Method was validated over the range of 0.01 to 0.1 mg/cu m using a 400 liter sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. Precision (CVT): 0.15. Interferences: Chloroform-soluble silicon compounds presumably would interfere. /Polymethylsiloxane mist in air/
Determination of volatile polydimethylsiloxane by adsorption using a charcoal column and pyrolysis GC.
Atomic absorption spectrophotometric method for determination of polydimethylsiloxane residues in pineapple juice.
Polydimethylsiloxane was determined in emulsions by extraction with org solvents (eg, MeCOBu-iso or n-hexane) and subjected to gel-permeation chromatography on a polystyrene-divinylbenzene column with toluene mobile phase. The relative standard deviation was 1.9% and a calibration graph was linear in the conc range of 0.5-2.5 mg/ml.

Clinical Laboratory Methods

A simple method of extraction and determination of organosilicon oxide polymers (silicones) in 0.1-0.5 g of formalin fixed tissue by atomic absorption spectroscopy is described. Before the tissue is extracted with n-heptane, it is dried in a desiccator containing concentrated sulfuric acid. The graphite tubes in the HGA graphite furnace are tubes with L'vov platform. The evaporation of n-heptane and a part of the charing of the tissue extraction in the tube are done in the presence of O (air). The methods detection limit (2 times standard deviation) is approx 0.009 ug Si/ml tissue extraction which corresponds to approx 0.5 ug polydimethylsiloxane/g tissue.
A quant in vivo ATR/FTIR method to det the concn of ingredients on human skin was developed. The key parameters for control of the method are prism selection, skin/prism contact, and quantitation by hand ratio using the Amide II protein band from skin as an internal standard A test procedure was developed to measure soap wash resistance of polydimethylsiloxane (dimethicone) fluids. The results from these expt indicate that dimethicone substantivity increases with increasing polymer mol wt. Other personal care ingredients can also be evaluated with this technique. The primary criterion is the presence of a distinctive absorption band in the molecule's IR spectrum and, as an example, mink oil data are presented. Finally, the utility of a substantivity aid for enhancing the soap wash resistance of a personal care ingredient was demonstrated using mink oil.
Pharmaceuticals containing di-Me siloxane were refluxed with KOH and Si(OEt)4, the mixture. was cooled and distilled. The distillate was analyzed by GC on a Diasolid ZF column at injection temp of 100 deg. The recovery and relative standard deviation were 98.1 and 2.98%, respectively.

Explore Compound Types